molecular formula C12H19NO2S B5522718 2,2'-{[4-(methylthio)benzyl]imino}diethanol

2,2'-{[4-(methylthio)benzyl]imino}diethanol

Cat. No. B5522718
M. Wt: 241.35 g/mol
InChI Key: IGTPHFVATRLJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves strategic combinations of precursors through reactions that allow for the formation of complex structures from simpler molecules. For instance, the synthesis of related β-amino alcohols from rac-alaninol showcases the model procedures for preparing complex molecules with significant enantioselectivity and catalytic activity (Alvarez-Ibarra et al., 2010). These methodologies highlight the chemical creativity required to synthesize compounds with specific functional groups and stereochemistry.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the behavior and reactivity of compounds. Studies involving X-ray crystallography provide insights into the arrangement of atoms within a molecule, elucidating its geometric and electronic structure. For example, research on Schiff bases reveals how molecular structure is influenced by different solvents and crystallization conditions, offering a glimpse into the flexibility and adaptability of molecular frameworks (Ezeorah et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2,2'-{[4-(Methylthio)benzyl]imino}diethanol can be complex, involving multiple steps and mechanisms. Research into related molecules highlights the importance of understanding the interactions and transformations that these compounds can undergo, including reactions influenced by solvatochromism and solvent-solvent interactions (Nandi et al., 2012).

Scientific Research Applications

  • N-Methylation of Amines Using Methanol : Sarki et al. (2021) in their study published in ChemCatChem discuss the effective utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This method, employing RuCl3.xH2O as a catalyst, demonstrates the synthetic value of advanced N-methylation reactions in producing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization from readily available feedstock chemicals (Sarki et al., 2021).

  • Electrosynthesis of an Imidazole Derivative : Nasirizadeh et al. (2013) report the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the oxidation of substances like ascorbic acid and adrenaline. This research in Biosensors & Bioelectronics highlights the potential of such compounds in electrochemical sensors and analytical applications (Nasirizadeh et al., 2013).

  • Study of Solvatochromism in Nitro-Substituted Compounds : Nandi et al. (2012) in The Journal of Organic Chemistry explore the solvatochromic behavior of nitro-substituted 4-[[(4-nitrophenyl)methylene]imino]phenols. This research provides insights into the interactions of these compounds with different solvents, potentially useful in the development of solvatochromic switches and probes for investigating solvent mixtures (Nandi et al., 2012).

  • Applications in Protein Modification : Lee et al. (1976) in their study in Biochemistry discuss the use of 2-imino-2-methoxyethyl 1-thioglycosides for attaching sugars to proteins. This highlights the relevance of such compounds in biochemical research and their potential applications in protein engineering and modification (Lee et al., 1976).

properties

IUPAC Name

2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-16-12-4-2-11(3-5-12)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTPHFVATRLJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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